molecular formula C17H18ClN3O4S B4263777 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4263777
M. Wt: 395.9 g/mol
InChI Key: MRWFSYNBVYWNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorophenoxy group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenoxy group is introduced via nucleophilic substitution reactions, and the final product is obtained by coupling the intermediate with cyclohexanecarboxylic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and chlorophenoxy-containing molecules. Examples include:

  • 4-chloro-2-methylphenoxyacetic acid
  • N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Uniqueness

What sets 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and efficacy.

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-10-5-7-11(8-6-10)25-9-14-20-21-17(26-14)19-15(22)12-3-1-2-4-13(12)16(23)24/h5-8,12-13H,1-4,9H2,(H,23,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWFSYNBVYWNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.